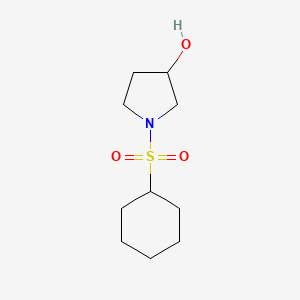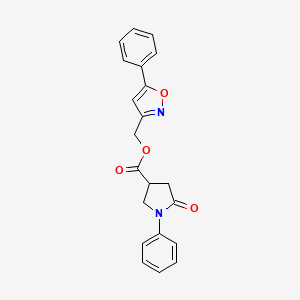
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 2-fluoro-3-hydroxyazetidine, is a synthetic compound with a wide range of applications in the field of medicinal chemistry. 2-fluoro-3-hydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It has been widely used in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4).
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used as a building block in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4). It has also been used in the synthesis of inhibitors of the enzyme acetylcholinesterase. In addition, it has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters.
Mecanismo De Acción
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It is believed that the compound binds to the receptor or target protein and causes a conformational change that leads to the activation or inhibition of the target protein.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters. It is believed that these molecules can modulate the activity of the target proteins, leading to a variety of biochemical and physiological effects. For example, the inhibition of CNG channels by 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been shown to lead to a decrease in intracellular calcium levels, which can lead to a decrease in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has several advantages for use as a building block in drug synthesis. It is readily available and can be used in a variety of synthetic pathways. Furthermore, it is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, it is important to note that the compound is not water-soluble, which can limit its use in certain applications.
Direcciones Futuras
For the use of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine in medicinal chemistry research include the development of new drug candidates targeting G-protein coupled receptors, ion channels, and transporters. In addition, further research into the mechanism of action of the compound and its potential biochemical and physiological effects is needed. Furthermore, the development of new synthetic pathways using the compound is also of interest. Finally, the use of the compound in combination with other compounds to create novel drug candidates is an area of ongoing research.
Métodos De Síntesis
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine can be prepared from the reaction of 2-fluorophenylacetonitrile with 3-hydroxyazetidine in the presence of an acid catalyst. The reaction takes place at room temperature and yields the desired product in high yields. The reaction can be further optimized by varying the reaction conditions and the amount of catalyst used.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-11(15)13-6-9(14)7-13/h1-4,9,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGUWMPNSKXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)